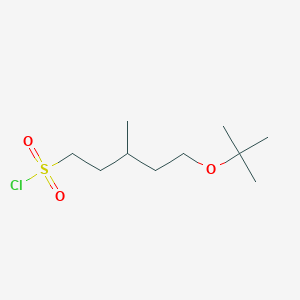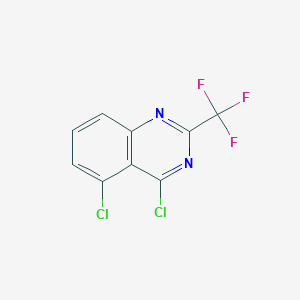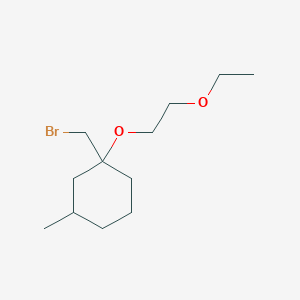
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, an ethoxyethoxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(Hydroxymethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a solvent like dichloromethane (DCM) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-ethylcyclohexane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane is unique due to its specific combination of functional groups, which can impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H23BrO2 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-3-14-7-8-15-12(10-13)6-4-5-11(2)9-12/h11H,3-10H2,1-2H3 |
InChI Key |
SKXFGTOTRXWGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1(CCCC(C1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


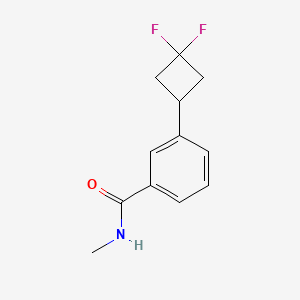
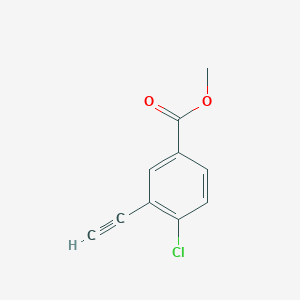
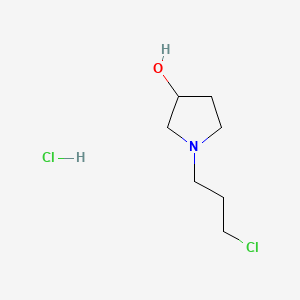
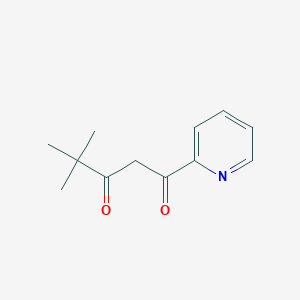

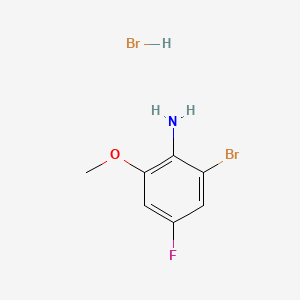

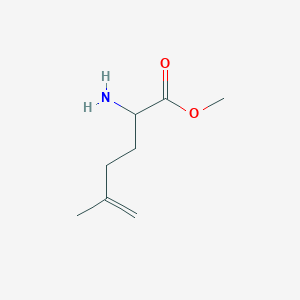
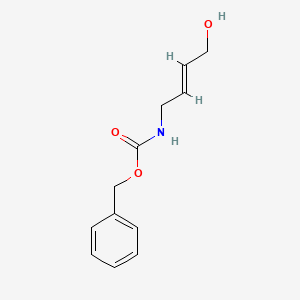
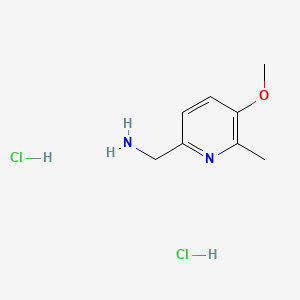
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
